Boc-Arg(Pbf)-OH

Vue d'ensemble

Description

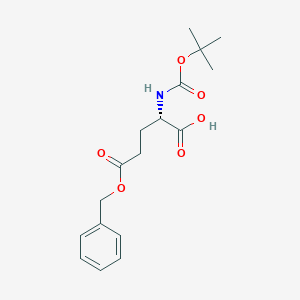

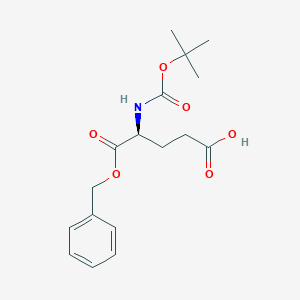

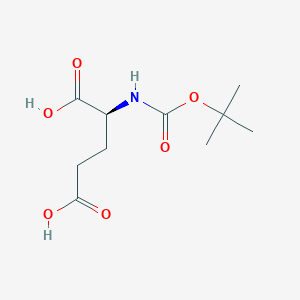

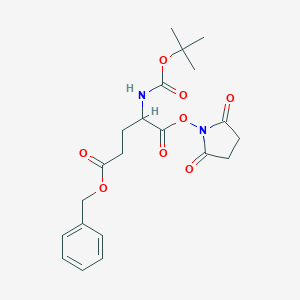

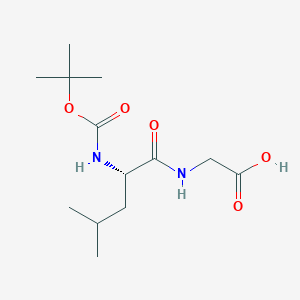

“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .

Synthesis Analysis

“this compound” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .Molecular Structure Analysis

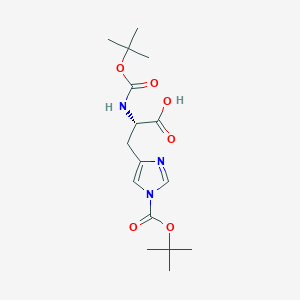

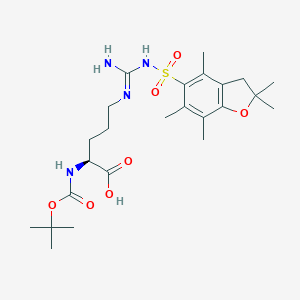

The molecular formula of “this compound” is C24H38N4O7S . Its molecular weight is 526.65 .Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .Applications De Recherche Scientifique

Minimizing Tryptophan Alkylation in Peptide Synthesis : Boc-Arg(Pbf)-OH, when used with Boc side-chain protection for Trp, minimizes Trp alkylation during TFA treatment in solid-phase peptide synthesis (Fields & Fields, 1993).

Microwave-Assisted Synthesis of Cyclic RGD Peptides : It has been effectively used in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).

Solid-Phase Peptide Synthesis Using N-Butylpyrrolidinone : A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone as a solvent has been developed, addressing issues related to yield and peptide quality (de la Torre et al., 2020).

Synthesis of Glutaryl-Containing Derivatives of GRGD and KRGD Peptides : Derivatives of GRGD and KRGD peptides containing this compound have been synthesized for potential applications in linking these peptides to other biologically active molecules or nanoparticles (Demin et al., 2019).

Solid-Phase Synthesis of N-Methylated Peptides : The use of this compound in the microwave-assisted solid-phase synthesis of N-methylated peptides has been studied, revealing specific temperature-dependent yields (Roodbeen et al., 2012).

Efficient Access to Pbf-Protected Argininic Acid : A method for efficiently producing Pbf-protected argininic acid [H–OArg(Pbf)–OH], a building block for Fmoc-solid phase peptide synthesis, has been developed using nitrosating agents (Cupido et al., 2005).

Mécanisme D'action

Target of Action

Boc-Arg(Pbf)-OH is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of this compound is to provide a protected form of the amino acid arginine, which can be incorporated into peptide chains without reacting with other components of the reaction .

Mode of Action

This compound interacts with its targets (peptide chains) through peptide bond formation, a process that occurs during peptide synthesis . The Boc (tert-butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl) groups are protecting groups that prevent the amino and guanidino groups of arginine from reacting prematurely during the synthesis . These protecting groups can be removed in a later stage of the synthesis process to reveal the active arginine residue .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The incorporation of this compound into a peptide chain can influence the structure and function of the resulting peptide . The exact effects depend on the specific peptide being synthesized and the position of the arginine residue within it.

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the creation of a peptide chain . The cellular effects would depend on the specific peptide in which the arginine residue is incorporated. Arginine is a basic amino acid and can influence protein-protein interactions, protein structure, and cellular functions such as signal transduction .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . These factors can affect the efficiency of peptide bond formation and the removal of protecting groups. Proper storage of this compound is also important to maintain its stability and reactivity .

Analyse Biochimique

Biochemical Properties

Boc-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during peptide bond formation. The nature of these interactions is largely dependent on the specific biochemical reaction taking place .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression as part of its role in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is often related to the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the specific cellular processes it is involved in. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462873 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200124-22-7 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of Boc-Arg(Pbf)-OH in the synthesis of buserelin?

A: this compound serves as a protected form of the amino acid arginine, crucial for the synthesis of buserelin. In this specific method [], it undergoes liquid-phase condensation with Pro-NHEt.HCl to form the dipeptide H-Arg-Pro-NHEt.2HCl. This dipeptide is then coupled with a synthesized heptapeptide to form the nearly complete buserelin nonapeptide. The protecting groups, Boc and Pbf, are essential to prevent unwanted side reactions during the synthesis and are removed in later steps.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

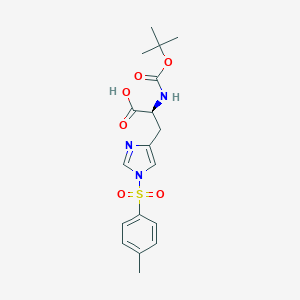

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)